molecular formula C19H21Cl2N3O4S B2780796 N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE CAS No. 848597-69-3

N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE

Cat. No.: B2780796
CAS No.: 848597-69-3
M. Wt: 458.35
InChI Key: UDCZMOSJSNYQOT-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 4-chlorobenzenesulfonyl group and an acetamide linkage to a 5-chloro-2-methoxyphenyl moiety. Its molecular formula is C₁₉H₂₀Cl₂N₃O₄S, with a calculated molar mass of 457.35 g/mol.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O4S/c1-28-18-7-4-15(21)12-17(18)22-19(25)13-23-8-10-24(11-9-23)29(26,27)16-5-2-14(20)3-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCZMOSJSNYQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Sulfonylation: The piperazine ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

    Acylation: The final step involves the acylation of the sulfonylpiperazine intermediate with 5-chloro-2-methoxyphenylacetyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]acetamide exhibit promising anticancer properties. They are being studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Cystic Fibrosis Treatment

The compound's role in modulating cystic fibrosis transmembrane conductance regulator (CFTR) function is of particular interest. CFTR is crucial for maintaining epithelial fluid balance, and its dysfunction leads to cystic fibrosis. Research has focused on using this compound to enhance CFTR activity, providing a potential therapeutic avenue for treating cystic fibrosis and related disorders. Assays involving organoids have been developed to assess the compound's efficacy in restoring CFTR function under pathological conditions .

Neuropharmacology

There is ongoing exploration into the neuropharmacological effects of this compound. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability of the compound to cross the blood-brain barrier makes it a candidate for further investigation in neuroprotective strategies.

Target Identification

The compound's structure allows it to bind selectively to specific biological targets, making it a valuable tool in drug discovery. High-throughput screening methods are being employed to identify novel targets that may be modulated by this compound, facilitating the development of targeted therapies for various diseases.

Mechanistic Studies

In vitro studies utilizing this compound have provided insights into cellular mechanisms underlying disease pathogenesis. For example, its effects on cell signaling pathways involved in inflammation and oxidative stress are being characterized, which could lead to new therapeutic strategies for inflammatory diseases.

Data Tables

Application AreaDescriptionReferences
Anticancer ActivityInhibits tumor growth; induces apoptosis via caspase activation ,
Cystic Fibrosis TreatmentModulates CFTR function; enhances epithelial fluid balance ,
NeuropharmacologyPotential neuroprotective effects; interacts with neurotransmitter systems ,
Target IdentificationHigh-throughput screening for novel targets ,

Case Studies

  • Cystic Fibrosis Model : In a study involving organoid cultures derived from cystic fibrosis patients, this compound was shown to significantly improve fluid secretion compared to untreated controls, suggesting its potential utility in clinical settings .
  • Cancer Cell Lines : In vitro assays demonstrated that treatment with this compound led to a marked decrease in cell viability across several cancer cell lines, including breast and colon cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological pathways.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or alter gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Target Compound
  • Piperazine substituent : 4-Chlorobenzenesulfonyl (electron-withdrawing, polar).
  • Acetamide substituent : 5-Chloro-2-methoxyphenyl (electron-donating methoxy group).
Key Analogs

N-(5-Chloro-2-Methylphenyl)-2-({6-[4-(2-Fluorophenyl)Piperazin-1-Yl]Pyrimidin-4-Yl}Sulfanyl)Acetamide () Piperazine substituent: 2-Fluorophenyl (moderate electron-withdrawing). Molecular formula: C₂₄H₂₂ClFN₆OS (molar mass: 505.00 g/mol). Key difference: Sulfanyl group vs. sulfonyl in the target compound; pyrimidine core alters binding interactions .

2-[4-(5-Chloro-2-Methylphenyl)Piperazin-1-Yl]-N,N-Diphenylacetamide ()

  • Piperazine substituent : 5-Chloro-2-methylphenyl (lipophilic, sterically bulky).
  • Acetamide substituent : N,N-Diphenyl (increases hydrophobicity).
  • Molecular formula : C₂₅H₂₆ClN₃O (molar mass: 419.95 g/mol).
  • Key difference : Lack of sulfonyl group reduces polarity; diphenyl substitution may hinder solubility .

2-[4-(3-Chlorophenyl)Piperazin-1-Yl]-N-(2-Methoxy-5-Methylphenyl)Acetamide ()

  • Piperazine substituent : 3-Chlorophenyl (moderate electron-withdrawing).
  • Acetamide substituent : 2-Methoxy-5-methylphenyl (methyl increases lipophilicity vs. chloro in the target).
  • Molecular formula : C₂₀H₂₄ClN₃O₂ (molar mass: 373.88 g/mol).
  • Key difference : Chlorophenyl vs. chlorobenzenesulfonyl on piperazine; methyl vs. chloro on phenyl .

Physicochemical Properties

Property Target Compound Analog Analog Analog
Molar Mass (g/mol) 457.35 505.00 419.95 373.88
Polar Groups Sulfonyl, Methoxy Sulfanyl, Fluorine None Methoxy
ClogP* (Estimated) ~2.5 (moderate lipophilicity) ~3.1 (higher lipophilicity) ~4.0 (highly lipophilic) ~2.8 (moderate)
Solubility Higher in polar solvents Moderate in DMSO Low in aqueous media Moderate in polar solvents

*ClogP: Calculated partition coefficient (octanol/water).

Pharmacological Implications (Inferred)

  • Target Compound: The sulfonyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases, proteases).
  • Analog : Pyrimidine-sulfanyl structure could engage in π-π stacking with aromatic residues in enzyme pockets.
  • Analog : High hydrophobicity may limit bioavailability but improve blood-brain barrier penetration.

Biological Activity

N-(5-Chloro-2-methoxyphenyl)-2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects, supported by data tables and relevant case studies.

  • Chemical Formula: C18H17ClN4O6
  • Molecular Weight: 420.81 g/mol
  • CAS Registry Number: 15993-42-7
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 5-chloro-2-methoxyaniline and various piperazine derivatives, which are reacted under controlled conditions to yield the final product. The synthetic pathway often employs solvents such as dimethylformamide (DMF) and catalysts to enhance yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperazine moieties have shown promising results against various cancer cell lines:

CompoundCell Line Tested% Inhibition
5aMCF-795%
5aA54977%
cisplatinMCF-760%

The mechanism involves the induction of oxidative stress leading to increased levels of reactive oxygen species (ROS), which subsequently triggers apoptotic pathways in tumor cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's efficacy as an acetylcholinesterase inhibitor further supports its potential therapeutic applications in treating infections .

Case Studies

  • Anticancer Efficacy : A study on a series of piperazine derivatives showed that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The most potent compound achieved over 90% inhibition in cell proliferation assays .
  • Enzyme Inhibition : Another research focused on enzyme inhibition revealed that derivatives of this compound effectively inhibited acetylcholinesterase and urease, suggesting potential applications in neurodegenerative diseases and urinary tract infections, respectively .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Anticancer Mechanism :

  • Induction of apoptosis through ROS generation.
  • Inhibition of key signaling pathways involved in cell proliferation.

Antimicrobial Mechanism :

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of essential enzymes such as acetylcholinesterase.

Q & A

Q. Structural Validation :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent connectivity (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the chlorophenyl groups).
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks matching the exact mass (~530 g/mol).
  • HPLC : Purity assessment (>95%) under reverse-phase conditions .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Focus
Conflicting data (e.g., unexpected splitting in NMR or ambiguous NOE correlations) may arise due to:

  • Rotamers : Dynamic rotational isomerism in the piperazine or sulfonyl groups, resolved using variable-temperature NMR.
  • Impurity Peaks : Cross-check with LC-MS to identify byproducts.
  • Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles .

Methodological Example :
For ambiguous 13C^{13}C signals, 2D NMR techniques (HSQC, HMBC) map carbon-proton correlations, distinguishing between regioisomers or tautomers .

What biological activities are hypothesized for this compound based on structural motifs, and how are these tested?

Q. Basic Research Focus

  • Piperazine-Sulfonyl Group : Linked to CNS receptor modulation (e.g., dopamine or serotonin receptors) due to similarity to antipsychotic agents.
  • Chlorophenyl Acetamide : Enhances lipophilicity, potentially improving blood-brain barrier penetration.

Q. Initial Assays :

  • In Vitro Binding Assays : Screen against receptor panels (e.g., GPCRs) using radioligand displacement.
  • Enzyme Inhibition : Test for kinase or protease inhibition via fluorescence-based activity assays .

How should structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Advanced Research Focus
Key Variables :

Piperazine Substituents : Replace 4-chlorobenzenesulfonyl with other sulfonyl groups (e.g., methylsulfonyl) to modulate electronic effects.

Aromatic Rings : Introduce electron-withdrawing/donating groups on the chlorophenyl or methoxyphenyl rings to alter binding affinity.

Q. Experimental Design :

  • Parallel Synthesis : Generate derivatives via combinatorial chemistry.
  • Computational Modeling : Dock analogs into receptor binding pockets (e.g., using AutoDock Vina) to predict interactions.
  • In Vivo Efficacy : Prioritize compounds with <100 nM IC50_{50} in vitro for pharmacokinetic and toxicity studies in rodent models .

Q. Example SAR Table :

DerivativeR Group (Sulfonyl)IC50_{50} (nM)LogP
14-Cl-PhSO2_2853.2
2MeSO2_21202.8
3CF3_3SO2_2453.5

What strategies mitigate instability of the sulfonamide group during long-term storage?

Q. Advanced Research Focus

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis.
  • pH Optimization : Formulate in buffered solutions (pH 6–7) to avoid acid/base degradation.
  • Stability-Indicating Assays : Monitor degradation via HPLC-DAD at accelerated conditions (40°C/75% RH) over 4 weeks .

How can researchers address low solubility in aqueous media for in vivo studies?

Q. Advanced Research Focus

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
  • Nanoparticle Encapsulation : Use PEGylated liposomes to enhance bioavailability.
  • Co-Solvent Systems : Test combinations of DMSO, Cremophor EL, or cyclodextrins for parenteral administration .

What analytical methods are critical for quantifying metabolic byproducts in hepatocyte assays?

Q. Advanced Research Focus

  • LC-MS/MS : Quantify phase I metabolites (e.g., hydroxylated or demethylated derivatives) using MRM transitions.
  • Microsomal Incubations : Use human liver microsomes with NADPH cofactor to simulate metabolism.
  • Data Analysis : Compare retention times and fragmentation patterns to synthetic standards .

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